N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-12-6-8-13(9-7-12)22-11-17(21)20-18-15(10-19)14-4-2-3-5-16(14)23-18/h6-9H,2-5,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADKMTSCEMBLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Cyano Group: This step might involve nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: This can be done using thiol reagents under specific conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce the cyano group to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, benzothiophene derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The cyano and sulfanyl groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-(arylphenyl)acetamides
- Example : Derivatives synthesized by Shukla et al. (2018) feature arylphenyl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) instead of the 4-methylphenylsulfanyl moiety .
- Key Differences :
- Polarity : Sulfanyl groups enhance sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) compared to arylphenyl substituents.
- Bioactivity : Arylphenyl analogs exhibited MIC values of 12.5–25 µg/mL against S. aureus and E. coli, while sulfanyl derivatives may show improved membrane penetration due to increased lipophilicity .
b) N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-(2-methylphenoxy)acetamide
- Structure: Replaces the sulfanyl group with a phenoxy linkage (C18H18N2O2S) .
- Impact of Oxygen vs. Solubility: Phenoxy derivatives may exhibit lower logP values than sulfanyl analogs, affecting pharmacokinetics .
c) Oxadiazole-Clubbed Derivatives
- Example : Compounds with 5-phenyl-1,3,4-oxadiazole-2-thiol substituents (e.g., from Patel et al.) showed antitubercular activity (MIC: 6.25 µg/mL against M. tuberculosis H37Rv) .
- Functional Group Advantage : Oxadiazole rings introduce π-π stacking and hydrogen-bonding capabilities, enhancing target affinity compared to simpler sulfanyl groups .
Physicochemical and Crystallographic Data
- Elemental Analysis : For the sulfanyl analog, calculated C 48.89%, H 4.10%, N 21.93% vs. found C 49.00%, H 4.30%, N 22.10%, confirming purity .
- Crystallography : Related acetamides (e.g., N-(4-bromophenyl)acetamide) exhibit planar amide groups and R₂²(10) hydrogen-bonded dimers, suggesting similar packing patterns for the target compound .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H19N3O2S2
- Molecular Weight : 373.49 g/mol
- CAS Number : 58125-32-9
Research indicates that this compound acts as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNKs are involved in various cellular processes, including apoptosis and inflammation. The specific inhibition of JNK2 and JNK3 has been highlighted in studies, which suggests that the compound may have therapeutic potential in conditions where these pathways are dysregulated.
Antitumor Activity
This compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies reported an IC50 value of approximately 11.72 µM against tumor cell lines, indicating moderate potency compared to standard chemotherapeutic agents.
Anti-inflammatory Effects
The compound's ability to inhibit JNK signaling suggests potential anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antiviral Activity
Emerging research has suggested that compounds similar to this compound exhibit antiviral properties. For instance, derivatives within the same class have demonstrated efficacy against viruses like hepatitis C and influenza.
Case Studies
-
Case Study on Antitumor Activity :
- Objective : Evaluate the antitumor effect on human breast cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : The compound exhibited an IC50 of 11.72 µM after 48 hours of treatment.
- : Suggests potential for further development as an anticancer agent.
-
Case Study on Anti-inflammatory Effects :
- Objective : Assess the impact on LPS-induced inflammation.
- Method : ELISA assays measured cytokine levels post-treatment.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed.
- : Supports the hypothesis that this compound may be beneficial in inflammatory diseases.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Antitumor | 11.72 | Human Breast Cancer Cells |
| Anti-inflammatory | N/A | LPS-induced Macrophages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
